molecular formula C12H13N B12830068 N,2-dimethylnaphthalen-1-amine

N,2-dimethylnaphthalen-1-amine

Cat. No.: B12830068
M. Wt: 171.24 g/mol
InChI Key: MECUQNPRIJUNEI-UHFFFAOYSA-N
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Description

N,2-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H13N . It belongs to the class of aromatic amines, specifically naphthylamines, which are derivatives of naphthalene. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group at the 2-position and a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N,2-dimethylnaphthalen-1-amine typically involves large-scale reductive amination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2-dimethylnaphthalen-1-amine can undergo oxidation reactions, leading to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrogenated naphthylamine derivatives.

    Substitution: Nitro, sulfo, and halogenated naphthylamine derivatives.

Comparison with Similar Compounds

Uniqueness: N,2-dimethylnaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

N,2-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H13N/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8,13H,1-2H3

InChI Key

MECUQNPRIJUNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC

Origin of Product

United States

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